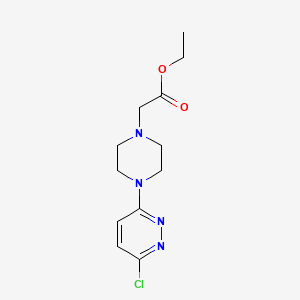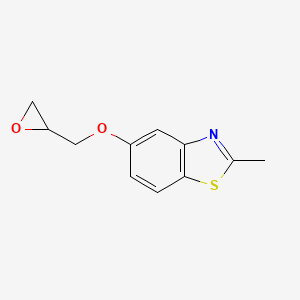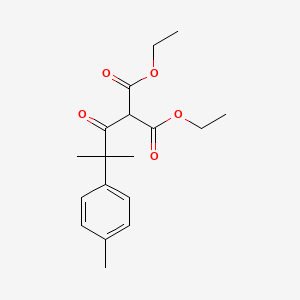![molecular formula C16H19NO2 B8580916 8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8580916.png)
8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-benzyl-1,4-Dioxaspiro[45]decane-8-carbonitrile is a complex organic compound that belongs to the class of ketals Ketals are derivatives of ketones where the carbonyl group is protected by two alkoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile typically involves the reaction of 4-Benzyl-4-cyanocyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts further to form the ketal. Common catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketal back to the original ketone.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium cyanide are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include benzyl-substituted cyclohexanones, cyanocyclohexanones, and various derivatives depending on the specific reaction conditions .
Scientific Research Applications
8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile involves its ability to protect carbonyl groups from nucleophilic attack. The ketal formation is reversible under acidic conditions, allowing for the selective deprotection of the carbonyl group when needed. This property makes it valuable in multi-step organic syntheses .
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-4-cyanocyclohexanone: The parent ketone compound.
4-Benzyl-4-cyanocyclohexane-1-one dimethyl ketal: A similar ketal with different alkoxy groups.
4-Benzyl-4-cyanocyclohexane-1-one diethyl ketal: Another ketal variant with ethyl groups.
Uniqueness
8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile is unique due to its specific ethylene ketal structure, which provides distinct reactivity and stability compared to other ketals. This uniqueness makes it particularly useful in selective protection and deprotection strategies in organic synthesis .
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
8-benzyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
InChI |
InChI=1S/C16H19NO2/c17-13-15(12-14-4-2-1-3-5-14)6-8-16(9-7-15)18-10-11-19-16/h1-5H,6-12H2 |
InChI Key |
UZHVNAFEWKBUOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC3=CC=CC=C3)C#N)OCCO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
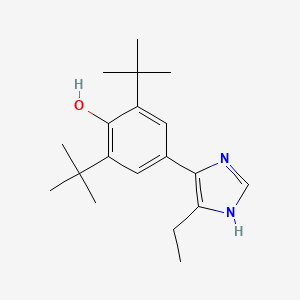
![Methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylate](/img/structure/B8580836.png)
![[2-(Dioctadecylamino)-2-oxoethoxy]acetic acid](/img/structure/B8580837.png)
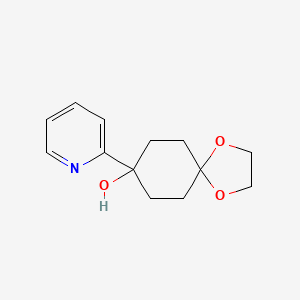
![4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B8580847.png)


![2-Methyl-5-hydroxymethylimidazo[1,2-a]pyridine](/img/structure/B8580882.png)
